molecular formula C17H25N3O2 B2512816 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1049469-11-5

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Katalognummer B2512816
CAS-Nummer: 1049469-11-5
Molekulargewicht: 303.406
InChI-Schlüssel: JBCKNSMJRXEIJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with similar structures have been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis would involve techniques such as in silico docking and molecular dynamics simulations .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide:

Neuropharmacology: Serotonin Receptor Modulation

This compound has been studied for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor. It has shown potential as a selective ligand, which could be useful in the development of treatments for various central nervous system disorders, including depression and anxiety . The high selectivity and binding affinity make it a promising candidate for further research in neuropharmacology.

Adrenergic Receptor Antagonism

Research has indicated that derivatives of this compound can act as antagonists to alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and smooth muscle contraction. The compound’s ability to bind to these receptors suggests potential applications in treating conditions like hypertension and benign prostatic hyperplasia .

Drug Design and Development

The structural features of this compound, particularly the piperazine moiety, make it a valuable scaffold in drug design. It has been used in the synthesis of various derivatives aimed at improving pharmacokinetic profiles and enhancing therapeutic efficacy. This versatility in chemical modifications allows for the exploration of new therapeutic agents targeting different biological pathways .

Molecular Docking and Simulation Studies

In silico studies, including molecular docking and dynamics simulations, have utilized this compound to predict its interaction with various biological targets. These computational approaches help in understanding the binding mechanisms and optimizing the compound’s structure for better activity and selectivity. Such studies are crucial for advancing drug discovery and development processes .

Blood-Brain Barrier Penetration

The compound’s ability to cross the blood-brain barrier has been a significant focus of research. This property is essential for developing drugs that target central nervous system disorders. Studies have shown that modifications to the compound can enhance its permeability, making it a potential candidate for treating neurological diseases .

Therapeutic Potential in Cardiovascular Diseases

Given its interaction with adrenergic receptors, this compound has been explored for its therapeutic potential in cardiovascular diseases. By modulating these receptors, it could help manage conditions such as cardiac arrhythmias and heart failure. The compound’s efficacy in preclinical models supports its potential use in cardiovascular therapy .

Psychiatric Disorder Treatments

The compound’s affinity for serotonin and adrenergic receptors also makes it a candidate for treating psychiatric disorders. Its role in modulating neurotransmitter systems can be leveraged to develop new treatments for conditions like schizophrenia and bipolar disorder. Ongoing research aims to optimize its therapeutic profile for these applications .

Pharmacokinetic and ADME Studies

Extensive research has been conducted on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these pharmacokinetic parameters is crucial for developing safe and effective drugs. Studies have shown that the compound has favorable ADME profiles, which supports its potential as a drug candidate .

Zukünftige Richtungen

The compound and its derivatives have shown promise as potential alpha1-adrenergic receptor antagonists. Future research could focus on further optimizing these compounds and investigating their therapeutic potential in more detail .

Eigenschaften

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKNSMJRXEIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.